2,5-Difluoro-3-methylaniline
Description
2,5-Difluoro-3-methylaniline (C₇H₇F₂N) is a substituted aniline derivative featuring two fluorine atoms at the 2- and 5-positions and a methyl group at the 3-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. While specific data on this compound is absent in the provided evidence, its reactivity and applications can be inferred from analogs with comparable substitution patterns.
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
2,5-difluoro-3-methylaniline |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
STMYWMHPVHWILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-methylaniline can be achieved through several methods. One common approach involves the nitration of 2,5-difluorotoluene followed by reduction. The nitration step introduces a nitro group at the 3rd position, which is then reduced to an amino group to form 2,5-Difluoro-3-methylaniline. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods: Industrial production of 2,5-Difluoro-3-methylaniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as direct fluorination of 3-methylaniline using fluorinating agents like Selectfluor can also be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution. reactions such as nitration, sulfonation, and halogenation can still occur under specific conditions.
Nucleophilic Aromatic Substitution: The fluorine atoms activate the aromatic ring towards nucleophilic substitution reactions. Common nucleophiles such as amines and thiols can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine or hydroxylamine.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Nucleophilic Substitution: Sodium amide (NaNH2) or other strong nucleophiles.
Major Products:
Nitration: 2,5-Difluoro-3-nitrotoluene.
Reduction: 2,5-Difluoro-3-methylaniline.
Nucleophilic Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic amines.
Medicine: Research into fluorinated anilines has shown potential in the development of new drugs and therapeutic agents. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: 2,5-Difluoro-3-methylaniline is used in the production of agrochemicals, dyes, and polymers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylaniline depends on its specific application. In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Physical Properties
The following compounds share structural similarities with 2,5-Difluoro-3-methylaniline but differ in substituent positions or functional groups:
Key Observations :
- Substituent Positions: 3,5-Difluoro-4-methylaniline has fluorine at 3- and 5-positions and methyl at 4-position, differing from 2,5-Difluoro-3-methylaniline. This positional variance alters steric hindrance and electronic effects (e.g., fluorine’s electron-withdrawing nature). The benzyl-substituted derivative in introduces a bulky N-(3-fluorobenzyl) group, significantly increasing molecular weight (233.26 vs. ~143–156 for others).
- Stability and Storage: 3,5-Difluoro-4-methylaniline requires refrigeration (0°C–6°C), suggesting sensitivity to thermal degradation or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
